molecular formula C22H28ClNO5S B12187475 1-(4-Chlorophenoxy)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)(4-ethoxybenzyl)amino]propan-2-ol CAS No. 1015609-77-4

1-(4-Chlorophenoxy)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)(4-ethoxybenzyl)amino]propan-2-ol

Cat. No.: B12187475
CAS No.: 1015609-77-4
M. Wt: 454.0 g/mol
InChI Key: HUUOIGQFSQXBIP-UHFFFAOYSA-N
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Description

1-(4-Chlorophenoxy)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)(4-ethoxybenzyl)amino]propan-2-ol is a synthetic organic compound featuring a propan-2-ol backbone substituted with a 4-chlorophenoxy group at position 1 and a tertiary amine at position 2. The amine moiety is further modified with a 1,1-dioxidotetrahydrothiophen-3-yl (sulfone) group and a 4-ethoxybenzyl group. The compound’s design integrates lipophilic (chlorophenoxy, ethoxybenzyl) and polar (sulfone, hydroxyl) groups, which may influence solubility, binding affinity, and metabolic stability.

Properties

CAS No.

1015609-77-4

Molecular Formula

C22H28ClNO5S

Molecular Weight

454.0 g/mol

IUPAC Name

1-(4-chlorophenoxy)-3-[(1,1-dioxothiolan-3-yl)-[(4-ethoxyphenyl)methyl]amino]propan-2-ol

InChI

InChI=1S/C22H28ClNO5S/c1-2-28-21-7-3-17(4-8-21)13-24(19-11-12-30(26,27)16-19)14-20(25)15-29-22-9-5-18(23)6-10-22/h3-10,19-20,25H,2,11-16H2,1H3

InChI Key

HUUOIGQFSQXBIP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CN(CC(COC2=CC=C(C=C2)Cl)O)C3CCS(=O)(=O)C3

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : Compounds with chlorinated benzyl groups (e.g., 25, 26) exhibit higher lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. The target compound’s ethoxybenzyl group balances lipophilicity with polarity from the sulfone.
  • Synthetic Feasibility : Yields for analogues (e.g., 87.3% for compound 32 ) suggest efficient synthetic routes for similar structures, though the target compound’s sulfone group may require additional oxidation steps.

Analogues with Alternative Backbones or Functional Groups

Piperazine Derivatives

  • Compound in : 1-(4-Chlorophenoxy)-3-[4-(4-methoxyphenyl)piperazinyl]propan-2-ol hydrochloride incorporates a piperazine ring instead of a sulfone-containing amine. Piperazine derivatives often enhance solubility and bioavailability due to their basicity .

Benzimidazole Derivatives

  • Compound 23 (): 1-(3-(4-Chlorobenzyl)-2-imino-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-(4-chlorophenoxy)propan-2-ol replaces the tertiary amine with a benzimidazole ring. Imine groups in such structures may confer pH-dependent activity, useful for prodrug designs .

Pesticide Analogues

  • Triadimefon (): A triazole-containing fungicide with a chlorophenoxy group. While pharmacologically distinct, its chlorophenoxy motif highlights the versatility of this group in bioactive molecules .

Inferred Pharmacological Considerations

While biological data for the target compound are unavailable, structural comparisons suggest:

  • Ion Channel Modulation : The sulfone group may mimic sulfonamide-containing Kir channel inhibitors (e.g., VU573, IC₅₀ = 1.9 μM ).
  • Metabolic Stability : The ethoxy group may reduce cytochrome P450-mediated metabolism compared to methoxy or methyl groups .

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